Cas no 216451-55-7 (2,2'-Bithiophene, 5,5'',5''''-(1,3,5-benzenetriyl)tris-)
216451-55-7 structure
Product Name:2,2'-Bithiophene, 5,5'',5''''-(1,3,5-benzenetriyl)tris-
CAS-nummer:216451-55-7
MF:C30H18S6
MW:570.853919506073
CID:1402730
PubChem ID:10864735
Update Time:2025-04-20
2,2'-Bithiophene, 5,5'',5''''-(1,3,5-benzenetriyl)tris- Chemische en fysische eigenschappen
Naam en identificatie
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- 2,2'-Bithiophene, 5,5'',5''''-(1,3,5-benzenetriyl)tris-
- 2-[3,5-bis(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene
- DTXSID70446279
- SCHEMBL14455886
- 216451-55-7
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- Inchi: 1S/C30H18S6/c1-4-25(31-13-1)28-10-7-22(34-28)19-16-20(23-8-11-29(35-23)26-5-2-14-32-26)18-21(17-19)24-9-12-30(36-24)27-6-3-15-33-27/h1-18H
- InChI-sleutel: ZTANGBOHNKSJBL-UHFFFAOYSA-N
- LACHT: S1C(C2=CC=CS2)=CC=C1C1C=C(C2=CC=C(C3=CC=CS3)S2)C=C(C2=CC=C(C3=CC=CS3)S2)C=1
Berekende eigenschappen
- Exacte massa: 569.97354
- Monoisotopische massa: 569.97327762g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 6
- Complexiteit: 625
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 10.1
- Topologisch pooloppervlak: 169Ų
Experimentele eigenschappen
- PSA: 0
2,2'-Bithiophene, 5,5'',5''''-(1,3,5-benzenetriyl)tris- Gerelateerde literatuur
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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